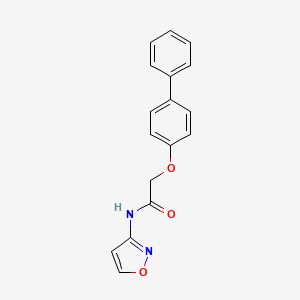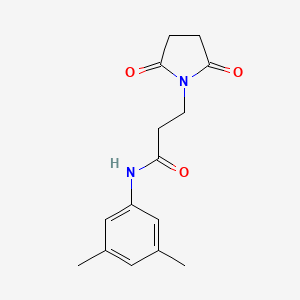![molecular formula C18H26ClN3O2 B4654143 N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]-2-methylpropanamide](/img/structure/B4654143.png)
N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]-2-methylpropanamide
Vue d'ensemble
Description
N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]-2-methylpropanamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of novel drugs.
Mécanisme D'action
N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]-2-methylpropanamide 11-7082 exerts its biological effects through the inhibition of the NF-κB pathway, which is a key regulator of inflammation, immune response, and cell survival. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and cellular stress, and regulates the expression of genes involved in cell proliferation, apoptosis, and immune response.
This compound 11-7082 inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, which sequesters NF-κB in the cytoplasm. This results in the inhibition of NF-κB-mediated gene expression and downstream biological effects.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the inhibition of viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]-2-methylpropanamide 11-7082 in lab experiments is its specificity for the NF-κB pathway, which allows for the investigation of the role of this pathway in various biological processes. However, one limitation of using this compound 11-7082 is its potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]-2-methylpropanamide 11-7082, including:
1. Development of novel drugs based on the structure of this compound 11-7082 for the treatment of cancer, inflammatory disorders, and viral infections.
2. Investigation of the potential side effects of this compound 11-7082 in preclinical and clinical studies.
3. Identification of new targets and pathways regulated by this compound 11-7082, which may provide insights into the mechanisms of its biological effects.
4. Development of more specific and potent inhibitors of the NF-κB pathway for the treatment of various diseases.
Conclusion
In conclusion, this compound 11-7082 is a promising compound with potential therapeutic applications in cancer, inflammatory disorders, and viral infections. Its mechanism of action through the inhibition of the NF-κB pathway has been extensively studied, and its biochemical and physiological effects have been demonstrated in various experimental models. Further research is needed to fully understand the therapeutic potential and limitations of this compound 11-7082 in clinical settings.
Applications De Recherche Scientifique
N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]-2-methylpropanamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections. In cancer research, this compound 11-7082 has been shown to inhibit the NF-κB pathway, which plays a critical role in cancer cell survival and proliferation. Inhibition of this pathway has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammatory disorders, this compound 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
In viral infections, this compound 11-7082 has been shown to inhibit the replication of several viruses, including HIV, hepatitis B virus, and influenza A virus.
Propriétés
IUPAC Name |
N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O2/c1-4-5-17(23)22-10-8-21(9-11-22)16-7-6-14(19)12-15(16)20-18(24)13(2)3/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVYGKKVCPONGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4654067.png)

![4-bromo-3-({[3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B4654074.png)

![1-({4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}methyl)-1H-indole-2,3-dione](/img/structure/B4654087.png)
![ethyl 2-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4654100.png)
![4-methoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B4654103.png)

![2-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4654114.png)

![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4654132.png)
![ethyl 1-ethyl-6-({[4-(4-fluorophenyl)-2-pyrimidinyl]thio}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4654138.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4654149.png)
![N-(3-{[({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4654151.png)